molecular formula C22H27NO2 B167274 9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester) CAS No. 139196-84-2

9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester)

Cat. No.: B167274
CAS No.: 139196-84-2
M. Wt: 337.5 g/mol
InChI Key: WEGIKCRNTHVIMB-UHFFFAOYSA-N
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Description

9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester) is a chemical compound with the molecular formula C22H27NO2 and a molecular weight of 337.5 g/mol. This compound is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science.

Preparation Methods

The synthesis of 9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester) typically involves the esterification of 9H-Carbazol-3-ol, 1-heptyl-2-methyl- with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve high-quality products.

Chemical Reactions Analysis

9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the acetate group to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester) has several scientific research applications, including:

    Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules and materials. It is also studied for its photophysical properties and potential use in organic light-emitting diodes (OLEDs) and other electronic devices.

    Biology: In biological research, carbazole derivatives are investigated for their potential as therapeutic agents due to their anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: The compound is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester) involves its interaction with specific molecular targets and pathways. In biological systems, carbazole derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester) can be compared with other similar compounds, such as:

    9H-Carbazol-3-ol, 1-heptyl-2-methyl-: The non-esterified form of the compound, which may have different chemical and biological properties.

    9H-Carbazol-3-ol, 1-heptyl-2-methyl-, butyrate (ester): A similar ester derivative with a butyrate group instead of an acetate group, which may exhibit different reactivity and applications.

    9H-Carbazol-3-ol, 1-heptyl-2-methyl-, propionate (ester): Another ester derivative with a propionate group, which may have unique properties and uses.

The uniqueness of 9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester) lies in its specific ester group, which can influence its reactivity, solubility, and biological activity compared to other similar compounds.

Properties

IUPAC Name

(1-heptyl-2-methyl-9H-carbazol-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2/c1-4-5-6-7-8-11-17-15(2)21(25-16(3)24)14-19-18-12-9-10-13-20(18)23-22(17)19/h9-10,12-14,23H,4-8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGIKCRNTHVIMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=C2C(=CC(=C1C)OC(=O)C)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60160957
Record name 9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139196-84-2
Record name 9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139196842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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